molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No.: B1625887
CAS No.: 52026-74-1
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
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Description

Ethane-13C2 is a stable isotope-labeled compound where both carbon atoms in the ethane molecule are replaced with the carbon-13 isotope. The molecular formula for this compound is 13CH3-13CH3, and it has a molecular weight of 32.05 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways, reaction mechanisms, and tracer studies due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-13C2 can be synthesized using various methods. One common approach involves the use of 13C-labeled calcium carbide (Ca13C2) as a starting material. The calcium carbide is reacted with water to produce acetylene (13C2H2), which is then hydrogenated to form this compound . The reaction conditions typically involve the use of a catalyst such as palladium or nickel under high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for the hydrogenation reaction. The purity of the final product is ensured through various purification steps, including distillation and gas chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethane-13C2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carbon dioxide (13CO2) and water (H2O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Halogenation: In the presence of halogens like chlorine (Cl2) or bromine (Br2), this compound can undergo substitution reactions to form 1,2-dichlorothis compound or 1,2-dibromothis compound.

    Combustion: When burned in the presence of oxygen (O2), this compound produces carbon dioxide (13CO2) and water (H2O).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

    Combustion: Excess oxygen (O2) under high temperature.

Major Products Formed

    Oxidation: Carbon dioxide (13CO2) and water (H2O).

    Halogenation: 1,2-dichlorothis compound or 1,2-dibromothis compound.

    Combustion: Carbon dioxide (13CO2) and water (H2O).

Scientific Research Applications

Ethane-13C2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethane-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope acts as a detectable marker that can be followed through various chemical and biological processes. This allows researchers to gain insights into reaction mechanisms, metabolic pathways, and the fate of carbon atoms in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Ethane-13C2 can be compared with other similar compounds such as:

    Ethane-13C1: Contains one carbon-13 isotope and one carbon-12 isotope.

    Ethylene-13C2: Contains two carbon-13 isotopes but has a double bond between the carbon atoms.

    Propane-13C3: Contains three carbon-13 isotopes and has a longer carbon chain.

Uniqueness

The uniqueness of this compound lies in its simplicity and the fact that both carbon atoms are labeled with carbon-13, making it an ideal tracer for studies requiring precise tracking of carbon atoms. Its applications span across various fields, making it a versatile tool in scientific research .

Properties

IUPAC Name

(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482156
Record name Ethane-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-74-1
Record name Ethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-13C2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.